molecular formula C11H7FN2O B113330 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde CAS No. 946707-17-1

2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde

Cat. No. B113330
M. Wt: 202.18 g/mol
InChI Key: SBKCPJUYLLRHTH-UHFFFAOYSA-N
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Description

“2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde” is a unique chemical compound with the empirical formula C11H7FN2O . It has a molecular weight of 202.18 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of the compound is Fc1ccccc1-c2ncc(C=O)cn2 . This indicates that the compound contains a fluorophenyl group attached to a pyrimidine ring, which is further connected to a carbaldehyde group .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The synthesis and evaluation of novel pyrazole carbaldehyde derivatives from precursors including related pyrimidine compounds have been explored for their potential in drug discovery. These derivatives exhibit significant biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. Their interactions with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are crucial in inflammation and breast cancer, have been studied through molecular docking, highlighting their potential as COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Structural Chemistry

Studies on the structure of pyrimidine derivatives, including 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde, reveal complex hydrogen-bonded frameworks. These frameworks demonstrate the versatile interactions and polarized electronic structures of these compounds, offering insights into their potential applications in material science and molecular engineering (Low, Trilleras, Cobo, Marchal, & Glidewell, 2007).

Antimicrobial Research

Research into the antimicrobial properties of novel pyrimidine derivatives, synthesized through various chemical reactions, has shown promising results. These compounds have been evaluated for their efficacy against different microbial strains, contributing to the search for new antimicrobial agents (Abu-Melha, 2014).

Antitumor Activity

The synthesis of novel pyrimidine derivatives and their evaluation for antitumor activity represent another critical area of research. These compounds have undergone various cyclocondensation reactions, leading to the development of molecules with potential efficacy against specific cancer cell lines. Docking studies on thymidylate synthase inhibitors and cytotoxic evaluations against liver carcinoma cell lines highlight the potential therapeutic applications of these derivatives (El-Zahar et al., 2011).

Organic Synthesis and Chemical Properties

Studies on the reactions and synthetic pathways involving pyrimidine-5-carbaldehyde derivatives reveal the complex chemistry and versatile applications of these compounds. The exploration of different condensation reactions, molecular docking studies, and investigations into their structural, optical, and inhibition properties against corrosion in metal surfaces are significant. These studies contribute to a deeper understanding of the chemical behavior and potential industrial applications of pyrimidine derivatives (Ech-chihbi et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-(2-fluorophenyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O/c12-10-4-2-1-3-9(10)11-13-5-8(7-15)6-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKCPJUYLLRHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589783
Record name 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde

CAS RN

946707-17-1
Record name 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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